1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The pyrazine and oxadiazole rings are then linked via a piperidine moiety using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Final Assembly: The final step involves the attachment of the o-tolyloxy group to the ethanone backbone, typically through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It could modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
- **1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine
- **2-(o-Tolyloxy)ethanone
- 1,2,4-Oxadiazole derivatives
Uniqueness: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to its combination of three distinct ring systems (pyrazine, oxadiazole, and piperidine) and the presence of an o-tolyloxy group, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-5-2-3-7-18(15)28-14-20(27)26-10-4-6-16(13-26)11-19-24-21(25-29-19)17-12-22-8-9-23-17/h2-3,5,7-9,12,16H,4,6,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWKXEVDMQUHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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